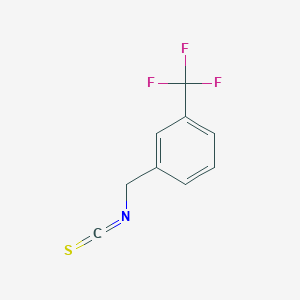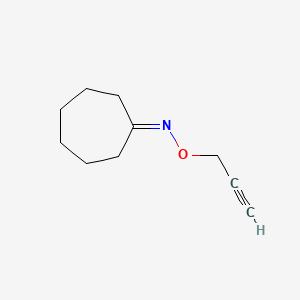
N-(prop-2-yn-1-yloxy)cycloheptanimine
Vue d'ensemble
Description
N-(prop-2-yn-1-yloxy)cycloheptanimine (NPC) is an organic compound belonging to the cycloheptanimine family, a group of nitrogen-containing heterocyclic compounds. It is a white, crystalline solid with a melting point of 65-66 °C. NPC is a non-toxic, odorless compound with low volatility. NPC has been found to have a wide range of applications in scientific research, including synthesis, drug development, and biochemical and physiological studies.
Applications De Recherche Scientifique
Molecular Structure AnalysisResearch on compounds like 3-(Prop-2-yn-1-yloxy)phthalonitrile demonstrates the significance of molecular structure analysis in understanding intermolecular interactions and crystal packing. The study by Chin Yee Jan et al. (2013) highlights the coplanar arrangement of atoms and the formation of supramolecular tapes via C—H⋯N interactions, which could provide insights into the structural features relevant to "N-(prop-2-yn-1-yloxy)cycloheptanimine."
Synthetic Applications
The synthesis and reactivity of compounds containing the prop-2-yn-1-yloxy group have been widely explored. For instance, cyclocondensation reactions involving N-(prop-2-yn-1-yl) derivatives are pivotal for creating heterocyclic compounds, as discussed by R. Novikov et al. (2011). These methodologies could potentially be applied to "this compound" for the development of novel organic molecules.
Bioactive Compound Development
The exploration of bioactive properties of alkyne-containing compounds, as seen in the work by C. Balakrishnan et al. (2016), where Cu(II) and Ni(II) complexes were investigated for their anticancer activity, DNA binding, and catalytic activities. Such studies provide a foundation for examining "this compound" in the context of biological and medicinal chemistry.
Antiviral and Cytotoxicity StudiesThe preparation of acyclic, achiral nucleoside analogues containing similar structural motifs and their evaluation for antiviral properties, as carried out by T. Boesen et al. (2004), underscores the potential pharmaceutical applications of compounds with structural features related to "this compound."
Material Science and Catalysis
Compounds with the prop-2-yn-1-yloxy functional group have been utilized in material science and catalysis . For example, the microwave-assisted synthesis of tripodal compounds described by J. Seijas et al. (2014) demonstrates the utility of such functional groups in constructing complex molecular architectures that could have applications in catalysis and material design.
Propriétés
IUPAC Name |
N-prop-2-ynoxycycloheptanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9-12-11-10-7-5-3-4-6-8-10/h1H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPYLUQGBZYMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON=C1CCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




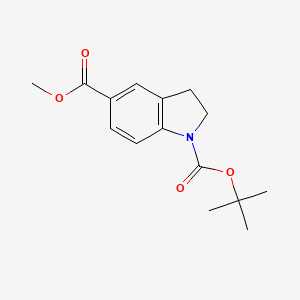



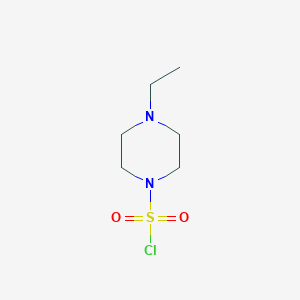
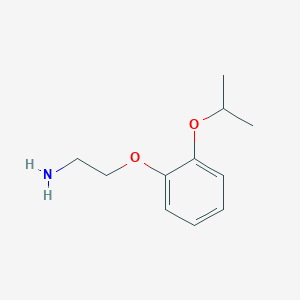
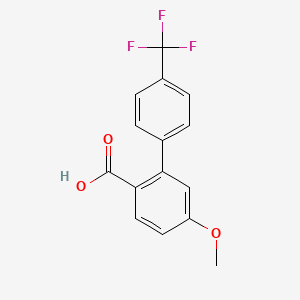
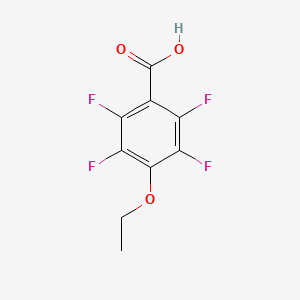
![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
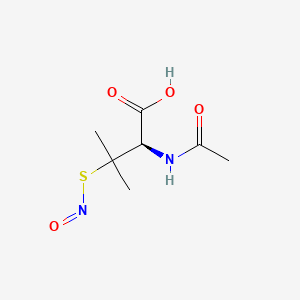
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
